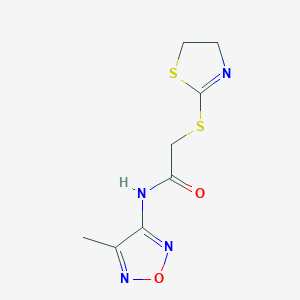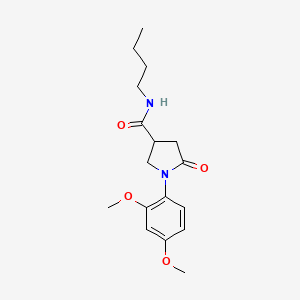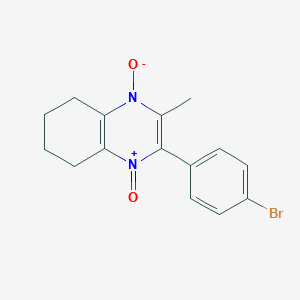
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Übersicht
Beschreibung
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide, also known as "compound X," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the target cells. It has been shown to inhibit the activity of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV, which are essential for the survival of these organisms. In addition, compound X has been shown to inhibit the activity of certain cancer cell proteins such as cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of bacterial, fungal, and cancer cells in vitro. In addition, it has been shown to have anti-inflammatory properties and has been found to reduce the production of certain cytokines in vitro. Compound X has also been found to have antioxidant properties and has been shown to reduce oxidative stress in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, it has been shown to have potent antimicrobial, antifungal, and anticancer properties, making it a useful tool for studying these organisms. However, there are also some limitations to using compound X in lab experiments. It has a low yield, which can make it difficult to obtain large quantities for experiments. In addition, it has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of interest is the development of new drugs based on its structure. Compound X has been shown to have potent antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs to combat these diseases. In addition, further studies are needed to understand the mechanism of action of compound X and its effects on living organisms. Finally, there is a need for more research on the synthesis of compound X to improve its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. In addition, it has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. While there are some limitations to using compound X in lab experiments, there are several future directions for research on this compound, including the development of new drugs based on its structure and further studies on its mechanism of action and effects on living organisms.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. In addition, compound X has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c1-5-7(12-14-11-5)10-6(13)4-16-8-9-2-3-15-8/h2-4H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIURXWWPVOBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772231.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4772233.png)
![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4772264.png)
![3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4772273.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772286.png)

![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4772301.png)

![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)